N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound known for its unique structure and properties It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of benzoxadiazole derivatives followed by benzylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained. For example, the nitration process may involve the use of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzoxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and benzylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-benzyl-4-amino-2,1,3-benzoxadiazol-5-amine, while substitution reactions can introduce various functional groups into the benzyl position.
Scientific Research Applications
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine exerts its effects depends on its specific application. In biological systems, its fluorescent properties allow it to interact with cellular components, providing valuable information about cellular processes. The compound may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine can be compared with other benzoxadiazole derivatives, such as:
4-nitro-2,1,3-benzoxadiazole: Lacks the benzyl group, resulting in different chemical and physical properties.
N-benzyl-2,1,3-benzoxadiazol-5-amine: Lacks the nitro group, affecting its reactivity and applications.
4-amino-2,1,3-benzoxadiazole: Contains an amino group instead of a nitro group, leading to different biological and chemical behavior.
The uniqueness of this compound lies in its combination of the benzyl and nitro groups, which confer specific reactivity and properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)13-11(7-6-10-12(13)16-20-15-10)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINIVJQEMAJGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427758 | |
Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-83-8 | |
Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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